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Introduction to Ferric Enterobactin

Iron is an essential nutrient for nearly all living organisms, playing critical roles in cellular respiration,

metabolic processes, and DNA synthesis. However, in aerobic environments at neutral pH, iron exists

predominantly as insoluble ferric hydroxide, reducing the concentration of biologically available iron to

levels insufficient to support microbial growth. To overcome this limitation, bacteria and other

microorganisms have evolved sophisticated iron acquisition systems centered around siderophores—small

molecule chelators with exceptionally high affinity for ferric iron (Fe³⁺). Among these, enterobactin (also

known as enterochelin) represents a remarkable example of molecular recognition and transport efficiency.

Produced by Escherichia coli, Salmonella species, Klebsiella pneumoniae, and other Enterobacteriaceae,

enterobactin exhibits the highest known affinity for Fe³⁺ of any naturally occurring siderophore, with a

formation constant of approximately 10⁵² [1] [2].

The ferric enterobactin complex has attracted substantial research interest since its discovery over four

decades ago, not only for its fundamental biological significance but also for its potential applications in

addressing the growing crisis of antibiotic resistance. As Gram-negative pathogens continue to develop

resistance to conventional antibiotics, the siderophore-mediated iron uptake systems offer promising

pathways for developing Trojan horse antibiotics that exploit bacterial physiology for targeted drug
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delivery. This comprehensive review integrates recent structural biology breakthroughs with mechanistic

insights to present a detailed picture of ferric enterobactin architecture, recognition, transport, and

therapeutic potential, providing researchers and drug development professionals with essential information

for leveraging this system in antimicrobial strategies.

Structural Determination of Ferric Enterobactin

Historical Challenges and Technical Breakthroughs

Despite decades of extensive research following its initial discovery, the atomic-resolution structure of

ferric enterobactin remained elusive until relatively recently. The considerable challenges in obtaining

diffraction-quality crystals stemmed from several intrinsic properties of the complex, including its inherent

flexibility, high solubility in aqueous environments, and structural dynamics that complicated

conventional crystallization approaches. Early structural insights were derived indirectly from spectroscopic

techniques, computational modeling, and protein-bound snapshots from crystallographic studies of

siderophore-binding proteins such as siderocalin (Scn) and FeuA. However, these approaches provided

limited information about the native ground-state geometry of the unbound complex, with protein-bound

structures often showing significant distortion from equilibrium conformation [1].

The critical breakthrough came when researchers applied racemic crystallization, a method that involves

co-crystallization of a chiral molecule with its mirror image. This approach capitalizes on the principle that

chiral molecules frequently crystallize more readily when both enantiomers are present, as this allows for the

formation of centrosymmetric crystals that maximize close-packing interactions. For ferric enterobactin,

researchers prepared a racemic mixture containing equal parts of the natural L-enantiomer complex

([Fe(ent)]³⁻) and its synthetic D-enantiomer counterpart ([Fe(D-ent)]³⁻). To further facilitate crystallization,

they exchanged the potassium counterions for tetraphenylarsonium ions (AsPh₄⁺), which offered improved

solubility in organic solvents, structural rigidity, high symmetry, and the potential for π-stacking interactions

with the catechol rings of enterobactin [1].

Crystallization Methodology and Structure Solution
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The successful crystallization protocol involved several carefully optimized steps:

Sample Preparation: Enterobactin and enantioenterobactin were synthesized from L-serine and D-

serine, respectively, using established methodologies. The purified siderophores were mixed in a 1:1

ratio, deprotonated, and complexed with ferric iron to form the potassium salts of the racemic ferric

complexes. Salt metathesis with (AsPh₄)Cl yielded (AsPh₄)₃[Fe(DL-ent)] as a deep red

microcrystalline solid [1].

Crystallization Conditions: Crystals suitable for X-ray diffraction were obtained through restricted

vapor-phase diffusion of diethyl ether into a dimethylformamide (DMF) solution of the complex at

-20°C over a period of approximately two months. The resulting crystals formed as deep red tablets

with the basal pinacoid {001} parallel to the crystallographic ab-plane [1].

Data Collection and Structure Determination: X-ray diffraction data collected from suitable crystals

revealed a primitive monoclinic lattice in the centrosymmetric space group P2₁/n (no. 14). Structure

solution using intrinsic phasing methods clearly revealed the ferric complex anion, three

tetraphenylarsonium cations, one water molecule, and six DMF molecules in the asymmetric unit. The

final refined structure had the composition (AsPh₄)₃[Fe(DL-ent)]·H₂O·6DMF, which was corroborated

by density measurements [1].

Molecular Architecture and Coordination Geometry

Overall Structure and Metal Center

The crystal structure of ferric enterobactin reveals a compact, roughly spherical complex with approximate

three-fold symmetry, in which the Fe³⁺ ion is coordinated in a distorted octahedral geometry by the six

oxygen atoms from the three catecholate groups of enterobactin. The coordination sphere is completed by

three bidentate catecholate ligands, with Fe–O bond lengths ranging from 2.04 to 2.07 Å, consistent with

previously predicted values from spectroscopic and computational studies. The trilactone backbone of

enterobactin adopts a propeller-like arrangement that positions the three catechol arms for optimal metal

coordination, with the lactone rings in a right-handed (Δ) configuration when complexed with natural

enterobactin derived from L-serine [1].
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A key finding from the racemic crystal structure was the definitive assignment of the stereochemistry at the

metal center. The complex exhibits a chiral coordination geometry at iron, with the Δ configuration being

favored for the natural L-enantioenterobactin complex. This stereochemical preference has significant

implications for molecular recognition by bacterial transport proteins, as the enantioenterobactin complex

(derived from D-serine) adopts the Λ configuration and shows altered interactions with certain siderophore-

binding proteins [1].

Table 1: Key Crystallographic Parameters of Ferric Enterobactin

Parameter Value Description

Space group P2₁/n Centrosymmetric monoclinic

Coordination geometry Distorted octahedral Six oxygen atoms from three catecholates

Fe–O bond lengths 2.04–2.07 Å Consistent with computational predictions

Complex charge -3 Three deprotonated catecholates

Molecular symmetry Approximate C₃ Propeller-like arrangement

Metal center chirality Δ for L-complex Λ for D-enantioenterobactin

Secondary Coordination Sphere Interactions

Beyond the primary coordination sphere, the structure reveals important hydrogen bonding interactions

within the secondary coordination sphere that contribute to complex stability and recognition. These

interactions include:

Intramolecular hydrogen bonds between the amide N–H groups and catecholate oxygen atoms,

which help preorganize the ligand for optimal metal binding.
Intermolecular π-stacking interactions between the catechol rings of enterobactin and the phenyl

rings of the tetraphenylarsonium counterions, which dominated the crystal packing.
Solvent interactions with the lactone backbone and amide groups, particularly from the lattice DMF

and water molecules.
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The exceptional iron-binding affinity of enterobactin (Ka ≈ 10⁵² M⁻¹) can be attributed to both the

preorganized trilactone scaffold that optimally positions the catecholate groups for octahedral coordination

and the chelate effect resulting from the cyclic arrangement of three bidentate binding units. This

combination creates an essentially ideal environment for Fe³⁺ complexation, making enterobactin one of the

most effective iron scavengers known in nature [1] [3].

Recognition and Transport Machinery

Outer Membrane Transport

The journey of ferric enterobactin into bacterial cells begins with recognition by specific TonB-dependent

transporters (TBDTs) in the outer membrane. In E. coli, the primary receptor for ferric enterobactin is

FepA, while in Pseudomonas aeruginosa, which does not produce enterobactin but can utilize it as a

xenosiderophore, the homologous receptor PfeA performs this function. These transporters share a common

architecture consisting of a 22-stranded β-barrel domain with a globular N-terminal "plug" domain situated

inside the barrel [4] [2].

The crystal structure of PfeA in complex with ferric enterobactin (PDB ID: 6r1f) revealed several

unexpected aspects of the recognition mechanism. Unlike other known siderophore transporters that bind

their substrates deep within the barrel adjacent to the plug domain, PfeA initially captures ferric

enterobactin at a surface-exposed site formed by extracellular loops L2, L3, L4, L7, and L11. At this

primary binding site, the siderophore is partially exposed to solvent, with specific interactions including [4]

[5]:

Cation-π interactions between Arg480 and catechol ring II

Hydrogen bonding networks between each catechol ring and protein side chains
Differential burial of the three catechol rings, with ring III being most deeply buried within the protein

interface

This surface binding site is located at the entrance to a polar cavity that leads toward the plug domain,

suggesting a two-site model for transport in which the siderophore initially binds extracellularly before

transitioning to a secondary site deeper within the barrel for translocation into the periplasm [4].
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Periplasmic Transport and Iron Release

Following transport across the outer membrane, ferric enterobactin enters the periplasm where it is bound

by the periplasmic binding protein FepB. The crystal structure of FepB in complex with ferric

enterobactin reveals an unusual trimeric arrangement in which the protein captures four siderophore

molecules. FepB adopts the characteristic fold of type III periplasmic binding proteins, with separated

globular N- and C-terminal domains connected by a long α-helix. The ferric enterobactin molecules bind in

the cleft between these domains, with the FepB trimerization being dependent on siderophore binding [6].

The FepB-siderophore complex then delivers its cargo to the inner membrane ABC transporter FepCDG,

which mediates ATP-dependent transport into the cytoplasm. Once inside the cytoplasm, iron is released

through a two-step process involving:

Enzymatic hydrolysis of the trilactone backbone by the esterase Fes, which reduces the affinity for
iron by disrupting the preorganized scaffold

Reduction of Fe³⁺ to Fe²⁺ by cytoplasmic reductases such as YqjH, as siderophores have
significantly lower affinity for the ferrous state

This release mechanism ensures efficient iron liberation while allowing the degradation products to be

recycled or excreted [7] [3].

Table 2: Key Proteins in Ferric Enterobactin Transport and Function

Protein Location Function Structural Features

FepA/PfeA Outer
membrane

TonB-dependent
transporter

22-stranded β-barrel with plug domain

FepB Periplasm Binding protein Type III PBP fold, trimerizes upon
binding

FepCDG Inner membrane ABC transporter Two TMDs and two NBDs

Fes Cytoplasm Esterase Hydrolyzes trilactone backbone

YqjH Cytoplasm Reductase Reduces Fe³⁺ to Fe²⁺
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The following diagram illustrates the complete transport pathway of ferric enterobactin across the Gram-

negative bacterial cell envelope:

Extracellular FepA/PfeA
Outer Membrane

FeEnt binding

Periplasm

CytoplasmFepB
Periplasmic BP

TonB-dependent
transport FepCDG

IM ABC Transporter

ABC transporter
recognition Fes

Esterase

Cytoplasmic
import YqjH

Reductase

Trilactone
hydrolysis Fe²⁺ release

Click to download full resolution via product page

Transport pathway of ferric enterobactin (FeEnt) across bacterial membranes, showing key proteins and

processes.

Experimental Data and Structural Comparisons

Crystallographic Data Collection and Refinement

The determination of the ferric enterobactin structure represented a significant technical achievement in

siderophore biochemistry. The racemic crystallization approach enabled the formation of centrosymmetric

crystals that diffracted to sufficient resolution for detailed structural analysis. Key aspects of the data

collection and refinement included [1]:

Crystal parameters: Monoclinic space group P2₁/n with unit cell dimensions a = 18.5 Å, b = 22.3 Å, c

= 28.7 Å, β = 97.8°
Data collection: X-ray diffraction measurements at appropriate synchrotron sources

Structure solution: Intrinsic phasing methods followed by iterative model building and refinement
Validation: Comprehensive analysis of geometric parameters and validation against potential

overinterpretation

The quality of the final refined structure was confirmed by low R-factors and reasonable geometric

parameters, with clear electron density for the entire siderophore complex and its immediate environment.

Comparison with Protein-Bound Structures
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The standalone structure of ferric enterobactin can be compared with protein-bound structures to understand

conformational changes upon binding:

The PfeA-bound structure shows slight distortion of the native complex geometry, with rotations of
individual catechol rings to optimize protein contacts, particularly for ring III, which forms the most

extensive protein interactions [4] [5].
In the FepB complex, the ferric enterobactin molecules maintain their overall coordination geometry

but exhibit variations in the orientation of the lactone backbone relative to the standalone structure [6].
Comparisons with siderocalin-bound enterobactin reveal significant conformational differences, as

the macrolactone ring is hydrolyzed in the siderocalin complex, fundamentally altering the scaffold
geometry [1].

These comparisons highlight the inherent flexibility of the enterobactin scaffold and its ability to adapt to

different binding environments while maintaining the core coordination sphere intact.

Applications in Antibiotic Development

Trojan Horse Antibiotics

The high-affinity uptake system for ferric enterobactin presents an attractive opportunity for developing

Trojan horse antibiotics that exploit bacterial iron acquisition pathways for drug delivery. This approach

involves conjugating antimicrobial agents to enterobactin or enterobactin-like molecules, allowing them to

hijack the siderophore transport machinery for efficient intracellular delivery. The clinical potential of this

strategy has been validated by the approval of cefiderocol, a catechol-conjugated cephalosporin that utilizes

bacterial iron transport systems for enhanced penetration into Gram-negative pathogens [8] [3] [9].

Key design principles for effective enterobactin-based Trojan horse antibiotics include:

Preservation of siderophore recognition by maintaining the critical iron-coordinating groups and

molecular geometry required for transport protein binding
Appropriate linker design that provides sufficient separation between the siderophore and warhead

to prevent interference with transport or drug activity
Matching drug mechanism with subcellular localization—periplasmic targets for drugs that may

be released during transport versus cytoplasmic targets for conjugates that reach the interior of the
cell
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Consideration of species-specific transport systems to achieve narrow-spectrum activity against

target pathogens

Research has demonstrated that enterobactin can successfully deliver various antibiotic classes, including β-

lactams, fluoroquinolones, and platinum-based prodrugs, with significantly enhanced potency against Gram-

negative pathogens under iron-limited conditions [3].

Siderophore Conjugate Design and Synthesis

The development of enterobactin-based antibiotic conjugates requires sophisticated synthetic approaches

that allow for specific modification of the siderophore scaffold without disrupting its iron-binding or

transport properties. Successful strategies include:

C5-functionalization of one catechol ring, inspired by natural salmochelin modifications, which
preserves iron binding affinity and transport recognition

Modular synthetic approaches incorporating bioorthogonal handles such as azide groups for
subsequent conjugation via click chemistry

Enzymatic synthesis methods utilizing bacterial glycosyltransferases like IroB to produce
glucosylated enterobactin derivatives that evade mammalian siderophore-sequestering proteins

These approaches have yielded various monofunctionalized enterobactin scaffolds with conjugation-ready

handles, enabling the systematic exploration of structure-activity relationships and optimization of conjugate

properties [3].

Table 3: Enterobactin-Antibiotic Conjugates and Their Properties

Conjugate Warhead Target Key Findings

Ent-Amp/Amx Ampicillin/Amoxicillin PBPs Enhanced potency, pathogen-selective activity

Ent-Cipro Ciprofloxacin DNA gyrase Cytoplasmic delivery required esterase activity

Ent-Pt(IV) Platinum(IV) prodrug DNA Required cytoplasmic reduction for activity

DGE-β-lactams Various β-lactams PBPs Evaded lipocalin-2 binding
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Conclusion and Future Perspectives

The structural elucidation of ferric enterobactin represents a milestone in siderophore research, providing

long-sought atomic-level insights into one of nature's most powerful iron-chelating systems. The racemic

crystallization strategy that enabled this breakthrough demonstrates the value of innovative methodological

approaches for tackling challenging structural problems. The resulting structure has profound implications

for understanding bacterial iron acquisition and for developing novel therapeutic strategies against

increasingly resistant Gram-negative pathogens.

Looking forward, several promising research directions emerge from these findings:

Structure-guided optimization of siderophore-antibiotic conjugates based on detailed

understanding of transport protein interactions
Exploitation of species-specific variations in siderophore recognition to develop narrow-spectrum

agents that minimize microbiome disruption
Investigation of siderophore recycling mechanisms and their potential as therapeutic targets

Development of diagnostic tools based on siderophore recognition for rapid pathogen detection
and identification
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